molecular formula C14H10O6 B579825 (2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid CAS No. 18014-90-9

(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid

Katalognummer: B579825
CAS-Nummer: 18014-90-9
Molekulargewicht: 274.228
InChI-Schlüssel: KORKVVKKPGZCFC-OXAWKVHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid is an organic compound characterized by the presence of two furan rings attached to a butanedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid typically involves the condensation of furan-2-carbaldehyde with butanedioic acid derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of (2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with similar furan-based structure.

    Furan-2-carboxamide: Another furan derivative with distinct chemical properties.

Uniqueness

(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

18014-90-9

Molekularformel

C14H10O6

Molekulargewicht

274.228

IUPAC-Name

(2Z,3Z)-2,3-bis(furan-2-ylmethylidene)butanedioic acid

InChI

InChI=1S/C14H10O6/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H,(H,15,16)(H,17,18)/b11-7-,12-8-

InChI-Schlüssel

KORKVVKKPGZCFC-OXAWKVHCSA-N

SMILES

C1=COC(=C1)C=C(C(=CC2=CC=CO2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.